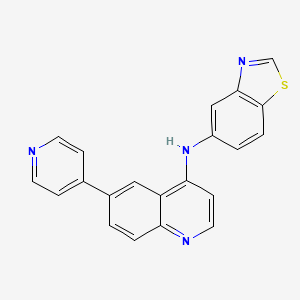
Ripk2-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ripk2-IN-5 is a small molecule inhibitor targeting receptor-interacting serine/threonine-protein kinase 2 (RIPK2). RIPK2 is a crucial kinase involved in the signaling pathways of nucleotide-binding oligomerization domain 1 (NOD1) and NOD2 receptors, which play essential roles in the innate immune response. By inhibiting RIPK2, this compound can modulate inflammatory responses, making it a promising candidate for treating various inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ripk2-IN-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route starts with the preparation of a substituted pyridine derivative, followed by a series of functional group transformations to introduce the desired substituents. The final step often involves a coupling reaction with an amine or other nucleophile to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods to ensure the final product meets purity standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ripk2-IN-5 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or selectivity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield a variety of functionalized analogs with potentially different biological activities .
Scientific Research Applications
Ripk2-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of RIPK2 in various chemical pathways and reactions.
Biology: Employed in research to understand the signaling mechanisms of NOD1 and NOD2 receptors and their role in innate immunity.
Medicine: Investigated as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as Crohn’s disease, rheumatoid arthritis, and multiple sclerosis.
Industry: Utilized in the development of new drugs targeting inflammatory pathways, as well as in the production of diagnostic tools for detecting RIPK2 activity .
Mechanism of Action
Ripk2-IN-5 exerts its effects by specifically inhibiting the kinase activity of RIPK2. Upon activation by upstream NOD1 and NOD2 receptors, RIPK2 undergoes autophosphorylation, which is a crucial step in the activation of downstream signaling pathways like nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). By inhibiting RIPK2, this compound prevents the activation of these pathways, thereby reducing the production of pro-inflammatory cytokines and modulating the immune response .
Comparison with Similar Compounds
Ripk2-IN-5 can be compared with other RIPK2 inhibitors such as OD36 and OD38. These compounds also target the kinase activity of RIPK2 but may differ in their potency, selectivity, and pharmacokinetic properties. For example, OD36 and OD38 have shown high potency with IC50 values in the lower nanomolar range, whereas this compound may offer advantages in terms of selectivity or reduced off-target effects .
List of Similar Compounds
- OD36
- OD38
- CSLP37
- CSLP58
Properties
Molecular Formula |
C21H14N4S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(6-pyridin-4-ylquinolin-4-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C21H14N4S/c1-3-18-17(11-15(1)14-5-8-22-9-6-14)19(7-10-23-18)25-16-2-4-21-20(12-16)24-13-26-21/h1-13H,(H,23,25) |
InChI Key |
DDRVRFLMLJHXSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C3=CC=NC=C3)NC4=CC5=C(C=C4)SC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


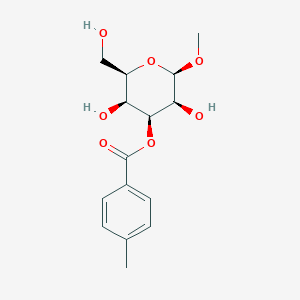
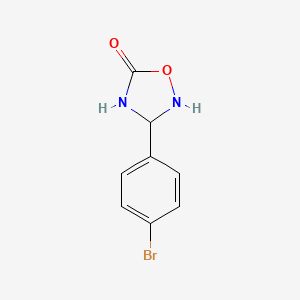
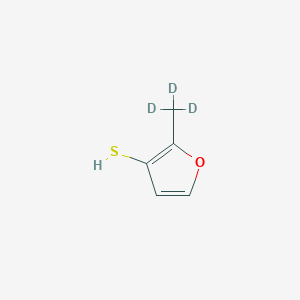
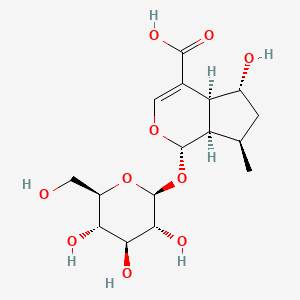

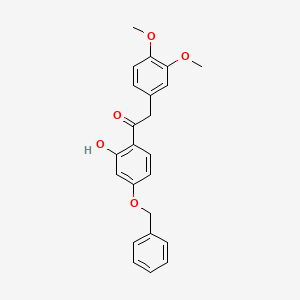
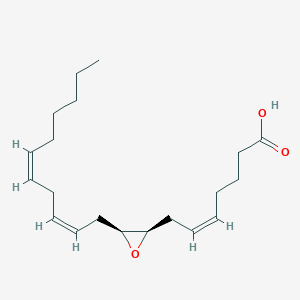
![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)


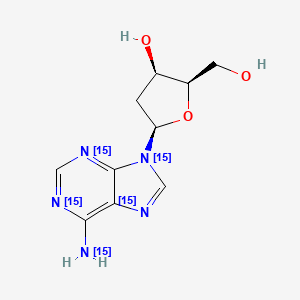
![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)
